molecular formula C27H28F3N5O2S B529461 GSK461364 CAS No. 929095-18-1

GSK461364

Katalognummer: B529461
CAS-Nummer: 929095-18-1
Molekulargewicht: 543.6 g/mol
InChI-Schlüssel: ZHJGWYRLJUCMRT-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK461364 ist ein niedermolekularer Inhibitor, der speziell auf Polo-like Kinase 1 (Plk1) abzielt, ein Protein, das eine entscheidende Rolle bei der Zellzyklusregulation spielt. Diese Verbindung ist ein ATP-kompetitiver Inhibitor, d. h. sie konkurriert mit ATP um die Bindung an das aktive Zentrum von Plk1, wodurch dessen Aktivität gehemmt wird. This compound hat sich in präklinischen und klinischen Studien als vielversprechend für das Potenzial zur Behandlung verschiedener Krebsarten erwiesen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung eines Thiophenamid-Kerns. Der synthetische Weg beinhaltet die Bildung wichtiger Zwischenprodukte durch Reaktionen wie Amidkupplung und Thiophenringbildung. Das Endprodukt wird durch Reinigungsprozesse wie Kristallisation und Chromatographie gewonnen . Industrielle Produktionsmethoden beinhalten typischerweise die Hochskalierung dieser Synthesewege, wobei die Reinheit und Konsistenz der Verbindung durch strenge Qualitätskontrollmaßnahmen sichergestellt werden .

Vorbereitungsmethoden

The synthesis of GSK461364 involves several steps, starting with the preparation of a thiophene amide core. The synthetic route includes the formation of key intermediates through reactions such as amide coupling and thiophene ring formation. The final product is obtained through purification processes like crystallization and chromatography . Industrial production methods typically involve scaling up these synthetic routes while ensuring the purity and consistency of the compound through rigorous quality control measures .

Analyse Chemischer Reaktionen

GSK461364 unterliegt in erster Linie Reaktionen, die typisch für niedermolekulare Inhibitoren sind, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen zur Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab, umfassen aber im Allgemeinen modifizierte Versionen der ursprünglichen Verbindung mit veränderten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Polo-like Kinase 1 (Plk1). Plk1 ist eine Serin/Threoninkinase, die eine kritische Rolle in verschiedenen Stadien der Mitose spielt, darunter die Spindelbildung, die Chromatidtrennung und die Cytokinese. Durch die Bindung an die ATP-Bindungsstelle von Plk1 verhindert this compound die Phosphorylierung von Plk1-Substraten, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Dieser Mechanismus ist besonders wirksam in schnell teilenden Tumorzellen, was this compound zu einem vielversprechenden Antikrebsmittel macht .

Wirkmechanismus

GSK461364 exerts its effects by inhibiting the activity of polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a critical role in various stages of mitosis, including spindle formation, chromatid separation, and cytokinesis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of Plk1 substrates, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing tumor cells, making this compound a promising anticancer agent .

Vergleich Mit ähnlichen Verbindungen

GSK461364 ist unter den Plk1-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Es hat einen IC50-Wert von etwa 3 nM, was seine starke inhibitorische Wirkung auf Plk1 zeigt. Im Vergleich zu anderen Plk1-Inhibitoren zeigt this compound eine mehr als 100-fache Selektivität über ein Panel von 47 anderen Kinasen, wodurch es hochspezifisch für Plk1 ist .

Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht.

Eigenschaften

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJGWYRLJUCMRT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239197
Record name GSK-461364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929095-18-1
Record name 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929095-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-461364
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-461364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-461364
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK461364
Reactant of Route 2
Reactant of Route 2
GSK461364
Reactant of Route 3
Reactant of Route 3
GSK461364
Reactant of Route 4
GSK461364
Reactant of Route 5
GSK461364
Reactant of Route 6
GSK461364
Customer
Q & A

Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?

A1: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]

Q2: How does this compound interact with PLK1?

A2: this compound acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]

Q3: What are the downstream effects of PLK1 inhibition by this compound?

A3: this compound inhibits PLK1 activity, leading to a cascade of effects, including:

  • Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]
  • Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]
  • Apoptosis: Induction of programmed cell death pathways. [, , , ]
  • Cellular senescence: Induction of a state of irreversible cell cycle arrest. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies show that this compound exhibits:

  • Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []
  • A half-life of approximately 9 to 13 hours. []

Q6: What pharmacodynamic markers are associated with this compound activity?

A6: Two key pharmacodynamic markers used to assess this compound activity are:

  • Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]
  • PLK1 levels: Monitoring target engagement and modulation. []

Q7: What cancer cell lines have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:

  • Colorectal cancer []
  • Glioblastoma [, ]
  • Osteosarcoma []
  • Thyroid cancer []
  • Breast cancer [, , , ]
  • Lung cancer [, ]
  • Pancreatic cancer []
  • Prostate cancer []

Q8: What in vivo models have been used to study this compound efficacy?

A8: this compound has shown efficacy in several xenograft tumor models, including:

  • Colo205 xenografts []
  • Glioblastoma xenografts []
  • Neuroblastoma xenografts []

Q9: What are the key findings from clinical trials of this compound?

A9: Phase I clinical trials of this compound have been conducted in patients with advanced solid tumors. Key findings include:

  • Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]
  • Antitumor activity was observed in some patients, including those with esophageal cancer. []
  • Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []

Q10: Are there known mechanisms of resistance to this compound?

A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []

Q11: What are the main safety concerns associated with this compound?

A11: Clinical trials have identified several adverse effects associated with this compound:

  • Myelosuppression: Including neutropenia and thrombocytopenia. [, ]
  • Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]

Q12: Are there any potential biomarkers for predicting this compound response?

A12: Research suggests that:

  • High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []
  • Patients with p53-deficient tumors may exhibit higher sensitivity to this compound. [, ]
  • Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []

Q13: How does the mechanism of action of this compound differ from that of polo-box domain (PBD) inhibitors?

A13: While both ATP-competitive inhibitors like this compound and PBD inhibitors target PLK1, their mechanisms differ:

  • This compound: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]
  • PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []

Q14: What is the significance of the synergistic effects observed when this compound is combined with other therapies?

A14: Studies have shown synergism between this compound and:

  • Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []
  • Gefitinib: In glioblastoma, leading to enhanced cell death. []
  • Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]
  • BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.